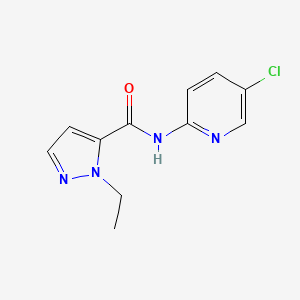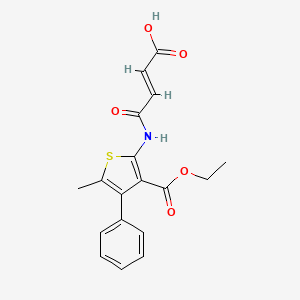
1-(4-Carbamoyl-2-nitrophenyl)-4-piperidinecarboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-carbamoyl-2-nitrophenyl)-4-piperidinecarboxylic acid methyl ester is a member of piperidines.
Applications De Recherche Scientifique
Antihypertensive and Coronary Vessel Dilator Properties : A study by Abernathy (1978) suggests that compounds like 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5,6-tricarboxylic acid triethylester, related to the chemical structure , have antihypertensive effects and act as coronary vessel dilators. They are prepared through condensation of an enamine with an ylidene acid ester (Abernathy, 1978).
Cell Permeation in Pharmacology : Mathur et al. (2004) examined N-(Dicyclohexyl)acetyl-piperidine-4-benzylidene-4-carboxylic acid and its methyl ester (1a), noting that the methyl ester 1a showed higher permeation properties in the parallel artificial membrane permeation assay (PAMPA). This suggests that methyl esters like the one may enhance cellular uptake in pharmacological contexts (Mathur et al., 2004).
Study of Enzyme Active Sites Using Spin-Labelled Esters : Kosman, Hsia, and Piette (1969) used spin-labelled p-nitrophenyl esters to study the active site of alpha-chymotrypsin. The esters were prepared from compounds structurally similar to the chemical , suggesting its potential utility in enzyme active site studies (Kosman et al., 1969).
X-Ray Diffraction Studies : Peeters, Blaton, and Ranter (1994) utilized X-ray diffraction to study the absolute configuration of similar compounds, showing the potential use of compounds like 1-(4-Carbamoyl-2-nitrophenyl)-4-piperidinecarboxylic acid methyl ester in determining molecular structure and configuration (Peeters et al., 1994).
Synthesis of Antihypertensive Agents : Muto et al. (1988) reported on the synthesis of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester, highlighting its significant antihypertensive properties. This indicates the relevance of similar compounds in synthesizing effective antihypertensive medications (Muto et al., 1988).
Propriétés
Nom du produit |
1-(4-Carbamoyl-2-nitrophenyl)-4-piperidinecarboxylic acid methyl ester |
|---|---|
Formule moléculaire |
C14H17N3O5 |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
methyl 1-(4-carbamoyl-2-nitrophenyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C14H17N3O5/c1-22-14(19)9-4-6-16(7-5-9)11-3-2-10(13(15)18)8-12(11)17(20)21/h2-3,8-9H,4-7H2,1H3,(H2,15,18) |
Clé InChI |
ZVHOUFHRSMKNSR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-(2-methoxyphenyl)imino-3-(2-oxolanylmethyl)-4-thiazolyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1226537.png)
![(1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylic acid](/img/structure/B1226539.png)



![N-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B1226549.png)
![1-[(2-chlorophenyl)methyl]-3-methyl-N-(4-methyl-2-thiazolyl)-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1226550.png)
![1-(4-Fluorophenyl)-3-methyl-5-thieno[2,3-c]pyrazolecarboxylic acid [2-(methylamino)-2-oxoethyl] ester](/img/structure/B1226552.png)
![ethyl 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]acetate](/img/structure/B1226554.png)
![N-(2-methoxyphenyl)-5-methyl-3-(1-naphthalenylmethyl)-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1226555.png)
![4-[[4-[(Z)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B1226556.png)
![N-[[2-(1-cyclohexenyl)ethylamino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1226559.png)
![2-pyridin-4-yl-N-[4-(2-thiazolylsulfamoyl)phenyl]-4-quinolinecarboxamide](/img/structure/B1226561.png)
![2-[(2-hydroxy-1-naphthalenyl)methyl-methylamino]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B1226562.png)